molecular formula C17H15F4NO2 B10949305 N-phenyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-phenyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Cat. No.: B10949305
M. Wt: 341.30 g/mol
InChI Key: MQMJKJYIDABTAG-UHFFFAOYSA-N
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Description

N-phenyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a phenyl group and a tetrafluoropropoxy group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide typically involves the reaction of 4-(chloromethyl)benzoic acid with N-phenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 2,2,3,3-tetrafluoropropanol in the presence of a catalyst such as palladium on carbon to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-phenyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-phenyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: Lacks the tetrafluoropropoxy group, making it less hydrophobic.

    N-methyl-N-phenylbenzamide: Contains a methyl group instead of the tetrafluoropropoxy group.

    N-phenyl-4-methoxybenzamide: Contains a methoxy group instead of the tetrafluoropropoxy group.

Uniqueness

N-phenyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

Molecular Formula

C17H15F4NO2

Molecular Weight

341.30 g/mol

IUPAC Name

N-phenyl-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C17H15F4NO2/c18-16(19)17(20,21)11-24-10-12-6-8-13(9-7-12)15(23)22-14-4-2-1-3-5-14/h1-9,16H,10-11H2,(H,22,23)

InChI Key

MQMJKJYIDABTAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F

Origin of Product

United States

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